2-[4-amino-5-(4-methylphenyl)(1,2,4-triazol-3-ylthio)]-N-(4-ethoxyphenyl)aceta mide
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Overview
Description
2-[4-amino-5-(4-methylphenyl)(1,2,4-triazol-3-ylthio)]-N-(4-ethoxyphenyl)acetamide is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-amino-5-(4-methylphenyl)(1,2,4-triazol-3-ylthio)]-N-(4-ethoxyphenyl)acetamide typically involves multiple steps. One common method involves the reaction of 4-amino-5-(4-methylphenyl)-1,2,4-triazole-3-thiol with 4-ethoxyphenylacetyl chloride under basic conditions. The reaction is usually carried out in a solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of more efficient catalysts, alternative solvents, and improved purification techniques. The exact methods can vary depending on the scale of production and the specific requirements of the industry.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the triazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the nitro group, converting it to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the triazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to sulfoxides or sulfones, while reduction can yield amines.
Scientific Research Applications
2-[4-amino-5-(4-methylphenyl)(1,2,4-triazol-3-ylthio)]-N-(4-ethoxyphenyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: It can be used in the development of new materials with specific properties, such as enhanced thermal stability or conductivity.
Mechanism of Action
The mechanism of action of 2-[4-amino-5-(4-methylphenyl)(1,2,4-triazol-3-ylthio)]-N-(4-ethoxyphenyl)acetamide involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their reactions. This inhibition can lead to the disruption of essential cellular processes, ultimately resulting in cell death. The exact molecular pathways involved can vary depending on the specific application and target organism .
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-(4-methylphenyl)-1,3,4-thiadiazole: This compound shares a similar structure but has a thiadiazole ring instead of a triazole ring.
4-Amino-5-(4-chlorophenyl)-1,2,4-triazole-3-thiol: This compound has a similar triazole ring but with a different substituent on the phenyl ring.
Uniqueness
What sets 2-[4-amino-5-(4-methylphenyl)(1,2,4-triazol-3-ylthio)]-N-(4-ethoxyphenyl)acetamide apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. The presence of both the triazole ring and the ethoxyphenyl group enhances its potential as a versatile intermediate in organic synthesis and its efficacy in biological applications.
Properties
Molecular Formula |
C19H21N5O2S |
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Molecular Weight |
383.5 g/mol |
IUPAC Name |
2-[[4-amino-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-ethoxyphenyl)acetamide |
InChI |
InChI=1S/C19H21N5O2S/c1-3-26-16-10-8-15(9-11-16)21-17(25)12-27-19-23-22-18(24(19)20)14-6-4-13(2)5-7-14/h4-11H,3,12,20H2,1-2H3,(H,21,25) |
InChI Key |
YCIOKTVTLPSMKD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=C(C=C3)C |
Origin of Product |
United States |
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